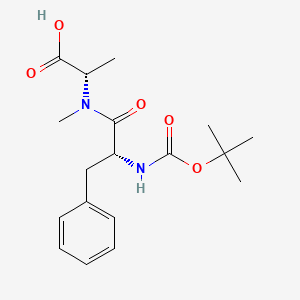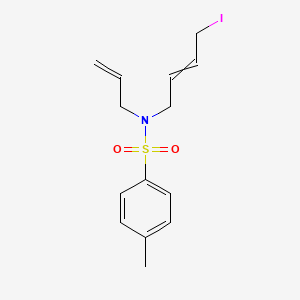
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a synthetic organic compound It is characterized by the presence of an iodobut-2-en-1-yl group, a methyl group, a prop-2-en-1-yl group, and a benzene-1-sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the iodobut-2-en-1-yl group: This can be achieved by reacting but-2-en-1-ol with iodine in the presence of a base.
Introduction of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Coupling reactions: The final step involves coupling the iodobut-2-en-1-yl group with the sulfonamide derivative under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The double bonds in the compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield an azide derivative, while reduction of the double bonds with hydrogen gas would yield a fully saturated compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(4-Chlorobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(4-Fluorobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Uniqueness
The uniqueness of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs
Propiedades
Número CAS |
835650-90-3 |
|---|---|
Fórmula molecular |
C14H18INO2S |
Peso molecular |
391.27 g/mol |
Nombre IUPAC |
N-(4-iodobut-2-enyl)-4-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C14H18INO2S/c1-3-11-16(12-5-4-10-15)19(17,18)14-8-6-13(2)7-9-14/h3-9H,1,10-12H2,2H3 |
Clave InChI |
FIDYZYHAAGMYMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
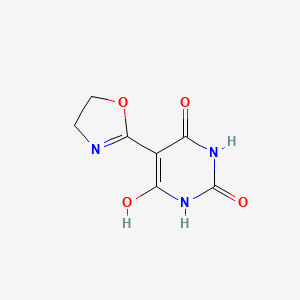
![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)

![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)

![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
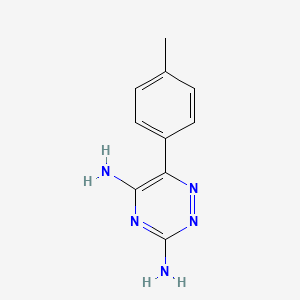
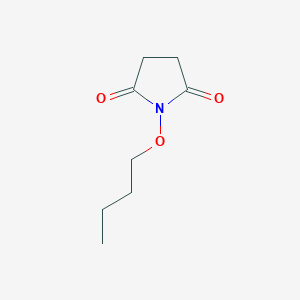
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
